molecular formula C47H86O22P4 B1244100 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)

1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)

Cat. No. B1244100
M. Wt: 1127.1 g/mol
InChI Key: BRGYSCORDHSZEK-FNBHYLHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,4,5-trisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an octadecanoic acid and an arachidonic acid.

Scientific Research Applications

Synthesis and Chemical Properties

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate) has been synthesized using various methodologies. Watanabe and Nakatomi (1998) achieved the synthesis of this compound using 1,2-O-cyclohexylidene-3,4-O-disiloxanyl-myo-inositol as an intermediate (Watanabe & Nakatomi, 1998). Additionally, Anderson et al. (2010) developed a regioselective method for constructing the diacylglycerol moiety containing differing fatty acid chains, including the naturally occurring lipids, in the synthesis of phosphatidylinositol-3,5-bisphosphate containing the sn-1-stearoyl and sn-2-arachidonoyl groups (Anderson, Osborne, Meunier, & Painter, 2010).

Metabolic Studies

Studies on the metabolic heterogeneity of different molecular species of phosphatidylinositols have shown that the 1-stearoyl 2-arachidonoyl molecule predominates in various tissues. Holub (1978) provided evidence for a dramatic metabolic heterogeneity among the different species of rat liver phosphatidylinositol (Holub, 1978). Furthermore, Duclos et al. (2009) demonstrated the synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, a molecule related to this compound, emphasizing its abundance in neural tissue (Duclos, Gatley, Bhatt, & Johnston, 2009).

Nutritional and Biochemical Aspects

Research by Holub (1984, 1985) has highlighted the nutritional and biochemical aspects of myo-inositol and phosphatidylinositol metabolism, focusing on the importance of acyltransferase reactions for the enrichment of membrane phosphatidylinositol in arachidonic acid and the formation of the 1-stearoyl 2-arachidonoyl molecular species (Holub, 1984); (Holub, 1985).

Physicochemical Studies

The study of the physical properties of sn-1-stearoyl 2-arachidonoylglycerol, a key intermediate in lipid metabolism related to this compound, was conducted by Hindenes et al. (2000). They explored its polymorphic behavior using techniques like differential scanning calorimetry and x-ray powder diffraction (Hindenes, Nerdal, Guo, Di, Small, & Holmsen, 2000).

properties

Molecular Formula

C47H86O22P4

Molecular Weight

1127.1 g/mol

IUPAC Name

[(2R)-1-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)/b13-11-,19-17-,24-22-,30-28-/t39-,42+,43+,44?,45-,46+,47?/m1/s1

InChI Key

BRGYSCORDHSZEK-FNBHYLHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
Reactant of Route 2
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
Reactant of Route 3
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
Reactant of Route 4
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
Reactant of Route 5
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)
Reactant of Route 6
1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate)

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